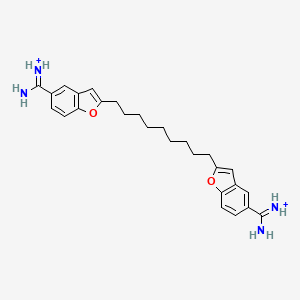
Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate typically involves the reaction of 2-(Chlorosulfonyl)-3-methylbenzoic acid with benzyl alcohol. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
2-(Chlorosulfonyl)-3-methylbenzoic acid+Benzyl alcohol→Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfone.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or sulfone derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl and other functional groups into target molecules.
Comparaison Avec Des Composés Similaires
- Benzyl 2-(Chlorosulfonyl)benzoate
- Methyl 2-(Chlorosulfonyl)-3-methylbenzoate
- Ethyl 2-(Chlorosulfonyl)-3-methylbenzoate
Comparison: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate is unique due to the presence of both a benzyl group and a chlorosulfonyl group on the same molecule. This combination imparts distinct reactivity and properties compared to its analogs. The benzyl group enhances the compound’s solubility in organic solvents, while the chlorosulfonyl group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C15H13ClO4S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
benzyl 2-chlorosulfonyl-3-methylbenzoate |
InChI |
InChI=1S/C15H13ClO4S/c1-11-6-5-9-13(14(11)21(16,18)19)15(17)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clé InChI |
PREUKFJUPXZRQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


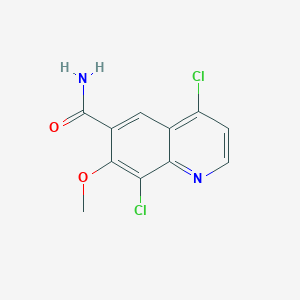
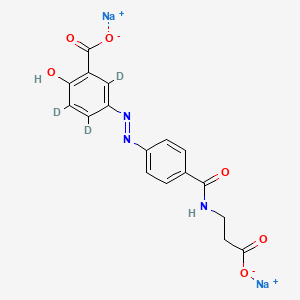
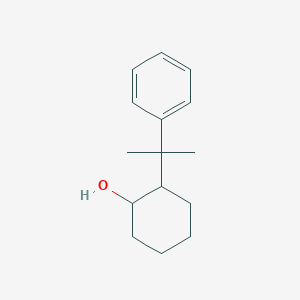
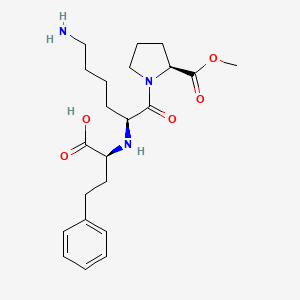
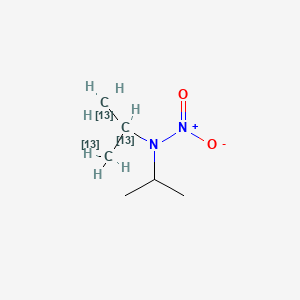
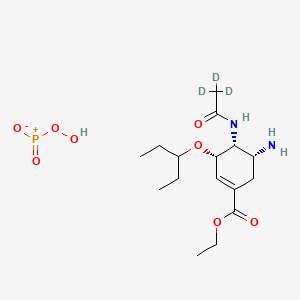
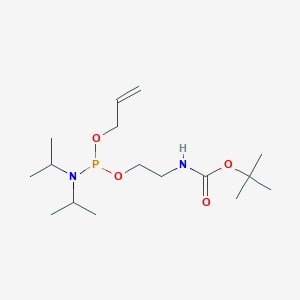
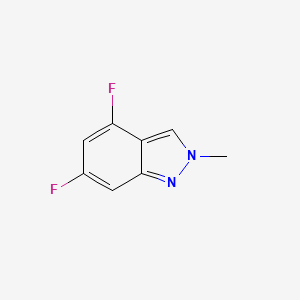
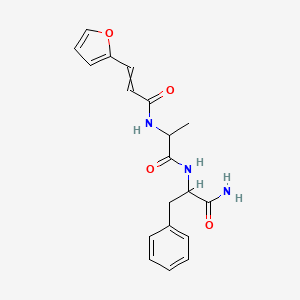
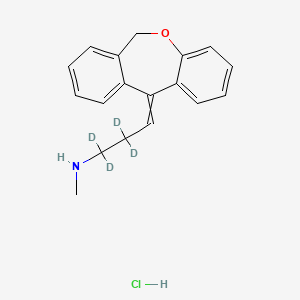
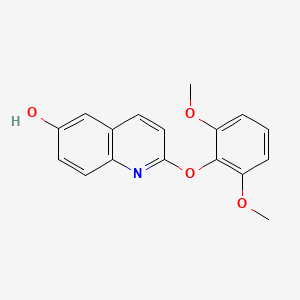
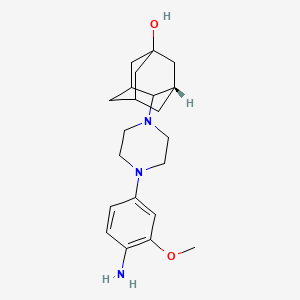
![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
